N-Carbobenzoxy-DL-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283588 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-57-6, 2448-45-5, 1161-13-3 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522449 | |
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| Record name | 1161-13-3 | |
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| Record name | 3588-57-6 | |
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| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
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| Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |
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Synthetic Methodologies and Chemical Transformations of N Carbobenzoxy Dl Phenylalanine
Advanced Synthetic Pathways for N-Carbobenzoxy-DL-phenylalanine
The preparation of this compound typically involves the reaction of DL-phenylalanine with benzyl (B1604629) chloroformate under basic conditions. Modern advancements focus on refining this process to enhance efficiency and product quality.
Optimization of Reaction Conditions for High Yield and Purity
The optimization of synthetic protocols is critical for achieving high yields and purity in the production of N-Cbz-DL-phenylalanine. Key parameters that are manipulated include solvent systems, pH, temperature, and the molar ratio of reactants. For instance, in the synthesis of related dipeptides like N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), reaction kinetics are significantly influenced by the pH and the concentration of the condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com While specific optimization data for Cbz-DL-phenylalanine synthesis is proprietary to various manufacturers, general principles from similar reactions can be applied. The use of reaction network kinetic modeling, for example, has been demonstrated to successfully design high-yielding continuous synthesis processes for other complex organic molecules by minimizing impurity formation. rsc.org
A critical aspect of optimization involves managing side reactions. In peptide synthesis involving Cbz-protected phenylalanine, excess condensing agent is often required to counteract side reactions involving the protected amino acid itself. mdpi.com The choice of solvent also plays a pivotal role; aqueous-organic solvent mixtures or micellar systems can be employed to facilitate reactions between reactants with differing solubilities. mdpi.comresearchgate.net
| Parameter | Condition | Rationale/Effect |
| pH | Slightly alkaline (8-10) | Facilitates deprotonation of the amino group for nucleophilic attack on benzyl chloroformate. |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes the formation of byproducts from the decomposition of benzyl chloroformate. |
| Solvent | Aqueous-organic mixture (e.g., water/dioxane) | Solubilizes both the hydrophilic amino acid and the hydrophobic protecting group reagent. |
| Reagent Ratio | Slight excess of benzyl chloroformate | Ensures complete conversion of the amino acid, though a large excess can lead to impurities. |
Novel Reagents and Catalysts in Cbz-Protection of DL-Phenylalanine
While the Schotten-Baumann reaction using benzyl chloroformate remains standard, research continues into alternative reagents and catalytic systems to improve safety, efficiency, and environmental friendliness. One area of development is the use of different acylating agents or activation methods. For instance, O-alkyl S-(pyridin-2-yl)carbonothiolates have been shown to selectively protect amino groups at room temperature. organic-chemistry.org
In the broader context of peptide synthesis, designer surfactants like TPGS-750-M are used to create nanomicelles in water, enabling reactions like Cbz deprotection and subsequent peptide coupling to occur in a tandem, one-pot process. researchgate.net This micellar catalysis approach is part of a larger effort to employ more environmentally benign solvents in chemical synthesis. researchgate.net For the protection step itself, while novel reagents are continually explored for various protecting groups, the direct Cbz protection of phenylalanine largely relies on well-established protocols due to their high efficiency and cost-effectiveness.
Stereoselective Synthesis and Enantiomeric Enrichment
The biological activity of peptides and related pharmaceuticals is often dependent on the specific chirality of their constituent amino acids. Therefore, obtaining enantiomerically pure N-Carbobenzoxy-L-phenylalanine and N-Carbobenzoxy-D-phenylalanine is a primary objective. This is achieved either through direct asymmetric synthesis or by resolving the racemic mixture.
Asymmetric Synthesis Approaches for N-Carbobenzoxy-L- and D-Phenylalanine
Asymmetric synthesis aims to create a single enantiomer directly, avoiding the 50% theoretical loss associated with resolving a racemate. wikipedia.org Various strategies have been developed for the asymmetric synthesis of unnatural or tailor-made α-amino acids, which can be adapted for Cbz-protected phenylalanine derivatives. nih.govrsc.orgresearchgate.net
One prominent method involves the use of chiral auxiliaries or catalysts. For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) can be alkylated to produce α-amino acids with high diastereoselectivity. nih.gov The subsequent removal of the chiral auxiliary and Ni(II) yields the desired amino acid, which can then be N-protected. Another approach is the photoredox-mediated C–O bond activation of aliphatic alcohols, which can be used to generate radicals that add to a chiral glyoxylate-derived N-sulfinyl imine, providing access to a range of functionalized unnatural α-amino acids. rsc.org Enzymatic methods, such as those using phenylalanine ammonia (B1221849) lyases (PALs), offer a green chemistry approach, catalyzing the asymmetric hydroamination of cinnamic acids to form L-phenylalanines. nih.gov
| Method | Chiral Source | Key Features | Result |
| Chiral Ni(II) Complex Alkylation | Proline-derived Schiff base | Dynamic kinetic/thermodynamic resolution of amino acids. nih.gov | High yields (87–95%) and diastereoselectivity (95–99%). nih.gov |
| Enzymatic Hydroamination | Phenylalanine Ammonia Lyase (PAL) | Direct conversion of cinnamic acid derivatives to L-phenylalanine. nih.gov | High yield and excellent optical purity. nih.gov |
| Palladium-Catalyzed Carboamination | Chiral ligands | Modular construction of derivatives from amino acid precursors. nih.gov | High diastereomeric ratio (14-20:1) and enantiomeric excess (>97% ee). nih.gov |
Chiral Resolution Techniques for Racemic this compound
Chiral resolution is a widely used industrial process for separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, the most common and effective method is crystallization-based resolution involving the formation of diastereomeric salts. wikipedia.orgrsc.org
This classical resolution technique relies on reacting the racemic mixture of N-Cbz-DL-phenylalanine (a carboxylic acid) with a single enantiomer of a chiral base, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orgrsc.org
A common resolving agent for N-benzyloxycarbonyl-DL-amino acids is ephedrine. acs.org For example, when N-Cbz-DL-phenylalanine is treated with (-)-ephedrine, the salt of N-Cbz-D-phenylalanine and (-)-ephedrine preferentially crystallizes from the solution due to its lower solubility. The less soluble salt is filtered off, and the acid is liberated by treatment with a strong acid. The enantiomeric N-Cbz-L-phenylalanine can then be recovered from the mother liquor. Other resolving agents, such as derivatives of tartaric acid, are also effective. rsc.org The success of this method depends heavily on the difference in solubility between the two diastereomeric salts, which is often unpredictable. wikipedia.org
| Racemate | Resolving Agent | Less Soluble Diastereomeric Salt | Reference |
| N-Cbz-DL-Alanine | (-)-Ephedrine | N-Cbz-D-Alanine • (-)-Ephedrine | acs.org |
| N-Cbz-DL-Phenylalanine | (-)-Ephedrine | N-Cbz-D-Phenylalanine • (-)-Ephedrine | acs.org |
| N-Cbz-DL-Tryptophan | (+)-Ephedrine | N-Cbz-L-Tryptophan • (+)-Ephedrine | acs.org |
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | D-Leucine:D-DTTA | rsc.org |
Chromatographic Enantioseparation Methods
The resolution of racemic this compound into its constituent enantiomers is a critical step for various applications, particularly in peptide synthesis and pharmaceutical development. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for this purpose.
One study investigated the enantioseparation of this compound on a cellulose (B213188) tris(4-methylbenzoate) coated silica (B1680970) gel column (CHIRALCEL OJ-RH) in a reversed-phase mode. chromsoc.jp The mobile phase consisted of acetonitrile (B52724) and a 0.02 M phosphate (B84403) buffer at pH 2.0. The separation was found to be enthalpy-controlled, with thermodynamic parameters indicating that a decrease in temperature favors better separation. chromsoc.jp The study demonstrated that the chiral separation on this particular CSP was not significantly affected by variations in the acetonitrile content within the tested range. chromsoc.jp
Table 1: HPLC Conditions for Enantioseparation of this compound
| Parameter | Condition |
| Stationary Phase | Cellulose tris(4-methylbenzoate) coated on silica (CHIRALCEL OJ-RH) chromsoc.jp |
| Mobile Phase | Acetonitrile - 0.02 M phosphate buffer (pH 2.0) (33:67-41:59, v/v) chromsoc.jp |
| Flow Rate | 1 mL/min chromsoc.jp |
| Temperature | 20-45°C chromsoc.jp |
| Detection | UV at 220 nm chromsoc.jp |
Other research has explored various CSPs for the separation of phenylalanine derivatives, including cyclodextrin, macrocyclic glycopeptide (such as teicoplanin and ristocetin), and cyclofructan-based columns, utilizing different separation modes like reversed phase (RP), normal phase (NP), and polar organic (PO). researchgate.net The choice of mobile phase composition and column temperature has been shown to significantly influence the retention and resolution of the enantiomers. researchgate.net
Enzymatic Resolution Strategies
Enzymatic resolution offers a highly selective and environmentally benign alternative to chromatographic methods for obtaining enantiomerically pure forms of N-Carbobenzoxy-phenylalanine. This strategy relies on the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one.
Kinetic resolution is a common approach. For instance, lipases are frequently employed for the enzyme-catalyzed resolution of racemic alcohols, a principle that can be extended to amino acid derivatives. mdpi.com In the context of this compound, an enzyme could selectively hydrolyze the protecting group or another functional group from either the L- or D-enantiomer.
A notable example involves an enzyme that specifically hydrolyzes the Cbz-group from Cbz-protected L-amino acids, leaving the D-enantiomer intact. google.com This enzymatic deprotection method effectively serves as a resolution strategy. The differing chemical properties between the resulting free L-phenylalanine and the protected N-Cbz-D-phenylalanine facilitate their separation.
Deprotection Strategies of the N-Carbobenzoxy Group
The removal of the N-Carbobenzoxy (Cbz or Z) group is a fundamental transformation in peptide synthesis and organic chemistry. The choice of deprotection method depends on the presence of other sensitive functional groups within the molecule.
Catalytic Hydrogenation for Cbz Removal
The most common and widely used method for the cleavage of the Cbz group is catalytic hydrogenation. taylorfrancis.comtotal-synthesis.com This reaction is typically carried out using a palladium catalyst, most often 5% or 10% palladium on activated carbon (Pd/C), under a hydrogen atmosphere. taylorfrancis.comthalesnano.com
The deprotection proceeds via a two-step mechanism:
Hydrogenolysis: The initial step is the catalytic hydrogenolysis of the benzylic C-O bond of the Cbz group. This reaction produces toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com
Decarboxylation: The carbamic acid intermediate rapidly decomposes to yield the free amine (the deprotected amino acid) and carbon dioxide. taylorfrancis.com
This method is highly efficient, and the reaction progress can be monitored by detecting the evolution of CO2. taylorfrancis.com The reaction is typically performed in alcoholic solvents like ethanol (B145695) or methanol (B129727) under ambient conditions. taylorfrancis.comthalesnano.com
Table 2: Typical Conditions for Catalytic Hydrogenation of N-Cbz Group
| Parameter | Condition |
| Catalyst | 5-10% Palladium on activated carbon (Pd/C) taylorfrancis.comthalesnano.com |
| Hydrogen Source | H2 gas taylorfrancis.comtotal-synthesis.com |
| Solvent | Ethanol, Methanol taylorfrancis.comthalesnano.com |
| Temperature | Ambient to 60°C thalesnano.com |
| Products | Free amine, Toluene, Carbon Dioxide taylorfrancis.com |
Alternative Cleavage Methods and Their Selectivity
While catalytic hydrogenation is prevalent, it is not suitable for substrates containing functional groups susceptible to reduction, such as alkynes, alkenes, or certain sulfur-containing moieties. google.com In such cases, alternative deprotection strategies are employed.
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of hazardous gaseous hydrogen. researchgate.netresearchgate.net Instead, a hydrogen donor molecule is used in the presence of a metal catalyst. Common hydrogen donors include ammonium (B1175870) formate, formic acid, cyclohexene, and triethylsilane. researchgate.netresearchgate.net Microwave-assisted CTH has been shown to rapidly deprotect N-Cbz derivatives, significantly reducing reaction times. researchgate.net
Chemical Cleavage:
Lewis Acids: A combination of aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to effectively and selectively deprotect N-Cbz groups at room temperature. organic-chemistry.orgsemanticscholar.org This method shows good tolerance for other protecting groups like O- and N-benzyl groups. organic-chemistry.org
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C can cleave Cbz groups. This method is particularly useful for substrates with functionalities sensitive to hydrogenolysis or strong acids. organic-chemistry.org
Enzymatic Deprotection Methods and Enzyme Engineering
Enzymatic methods provide a mild and highly selective approach to Cbz group removal. google.com These methods are particularly valuable when high chemoselectivity is required.
An enzyme has been identified that is specific for hydrolyzing the Cbz-group from Cbz-protected L-amino acids. google.com This enzyme, a dimeric protein, can be used in the form of a cell extract or as a purified enzyme to deprotect various Cbz-containing compounds. google.com The reaction is typically carried out in a phosphate buffer at a pH around 7 and temperatures between 28-45°C, yielding the deprotected L-amino acid. google.com The specificity of such enzymes prevents reaction with the D-enantiomer, making it a powerful tool for both deprotection and kinetic resolution. Further enzyme engineering efforts could potentially broaden the substrate scope or enhance the catalytic efficiency of these biocatalysts.
Derivatization and Functionalization Reactions
This compound can serve as a starting material for the synthesis of more complex molecules, such as peptides and other functionalized amino acid derivatives.
Peptide Synthesis: The protected nature of the amino group allows for the activation of the carboxyl group to form a peptide bond with another amino acid or peptide. N,N'-dicyclohexylcarbodiimide (DCC) is a common condensing agent used for this purpose. For example, N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) has been synthesized from N-Cbz-L-phenylalanine and L-leucine using DCC. mdpi.com
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical way to create derivatives. The phenyl ring of N-Cbz-phenylalanine is a target for such reactions. Palladium-catalyzed C-H functionalization can introduce various substituents onto the aromatic ring, leading to the synthesis of non-proteinogenic amino acids. acs.org These reactions can be directed to specific positions (e.g., ortho-acetoxylation) by the coordinating effect of the nearby functional groups. acs.org This approach allows for the late-stage modification of the amino acid side chain while the amine is protected.
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid moiety of this compound is a prime target for modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in peptide chemistry for forming peptide bonds and in the synthesis of diverse molecular probes and therapeutic candidates.
Esterification: The synthesis of esters from N-Cbz-DL-phenylalanine is a common strategy to protect the carboxyl group or to create ester derivatives for further reactions. A straightforward method involves reacting N-acetyl-D,L-phenylalanine with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid, and heating the mixture to reflux. google.com Another approach involves the condensation of N-Cbz-phenylalanine with various substituted phenols. This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine. sioc-journal.cn The use of DCC with DMAP has been reported to provide higher yields compared to using DCC with pyridine. sioc-journal.cn
Amidation: The formation of an amide bond by coupling the carboxyl group of N-Cbz-DL-phenylalanine with an amine is one of the most critical reactions in peptide synthesis. This reaction typically requires the activation of the carboxylic acid. Common coupling agents used for this purpose include carbodiimides like DCC and uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). mdpi.commdpi.com
For instance, the non-enzymatic synthesis of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) can be achieved by reacting N-Cbz-L-phenylalanine with L-leucine using DCC as the condensing agent. mdpi.com Similarly, N-Cbz-L-phenylalanine has been successfully coupled to aminosugars using TBTU in the presence of a base like diisopropylethylamine (DIPEA), proceeding in high yields without significant racemization. mdpi.com This is a notable advantage, as the N-Cbz protecting group demonstrates higher stability against racemization compared to other protecting groups like N-acetyl under similar conditions. mdpi.comnih.gov The synthesis of simple amides, such as N-Cbz-gly-phe amide, is also a key step in building more complex peptide structures. cymitquimica.com
The table below summarizes various reaction conditions for the modification of the carboxyl group of N-Cbz-phenylalanine.
| Reaction Type | Reagents | Product Example | Reference |
| Esterification | Substituted phenols, DCC, DMAP/Pyridine | N-benzyloxycarbonyl phenylalanine substituted-phenyl esters | sioc-journal.cn |
| Esterification | Methanol, Sulfuric Acid | N-acetyl-D,L-phenylalanine methyl ester | google.com |
| Amidation | L-leucine, DCC | N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) | mdpi.com |
| Amidation | Aminosugar, TBTU, DIPEA | N-Cbz-L-phenylalanine-aminosugar conjugate | mdpi.com |
| Amidation | Glycinamide, Coupling Agents | N-Cbz-gly-phe amide | cymitquimica.com |
Modification of the Phenyl Ring for Structure-Activity Relationship Studies
Altering the phenyl ring of this compound is a key strategy in medicinal chemistry to probe and optimize the interaction of phenylalanine-containing molecules with biological targets. These structure-activity relationship (SAR) studies help in designing compounds with enhanced potency, selectivity, and pharmacokinetic properties.
A convenient method for synthesizing ring-substituted phenylalanine amides involves the phase transfer alkylation of N-(diphenylmethylene)glycine derivatives, followed by hydrolysis, esterification, and enzymatic resolution. nih.govresearchgate.net This approach allows for the introduction of a wide array of substituents onto the phenyl ring, enabling comprehensive SAR studies. nih.gov
Visible-light-induced photoredox catalysis offers a modern and mild method for the direct functionalization of the phenylalanine ring. nih.gov This technique can be used to create a C-N bond between the phenyl ring and a nucleophile, such as a pyrazole (B372694) derivative. The reaction proceeds through the generation of a phenylalanine radical cation, which is then attacked by the nucleophile at the para-position. nih.gov This site-selective modification is valuable for creating tagged amino acids for biological studies. nih.gov
Halogenation of the phenyl ring is another common modification used to explore SAR. Studies on halogenated phenylalanine analogs as substrates for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, have provided significant insights. nih.gov The position and size of the halogen substituent have been shown to influence the affinity and transport velocity. For example, introducing an iodo group at the ortho-position (2-I-Phe) significantly enhances LAT1 affinity compared to the parent phenylalanine. nih.gov Similarly, larger halogen groups at the meta-position also increase LAT1 affinity. nih.gov These findings are crucial for the rational design of LAT1-targeted drugs. nih.gov
The table below presents examples of phenyl ring modifications and their observed effects on biological activity.
| Modification Type | Example Derivative | Biological Target/Application | Effect of Modification | Reference |
| Alkylation | 3'-Substituted phenylalanine amides | General SAR studies | Enables synthesis of analogs with diverse substituents for peptide SAR | nih.govresearchgate.net |
| Halogenation | 2-Iodo-phenylalanine (2-I-Phe) | L-type amino acid transporter 1 (LAT1) | Significantly enhances binding affinity to LAT1 | nih.gov |
| Halogenation | 3-Halogenated phenylalanines | L-type amino acid transporter 1 (LAT1) | Affinity increases with the size of the halogen group | nih.gov |
| C-N Bond Formation | 4-(1H-pyrazol-1-yl)phenylalanine | Site-specific bioconjugation | Allows for controlled, chemoselective modification under mild conditions | nih.gov |
Role in Peptide Chemistry and Biomolecule Synthesis
Application of N-Carbobenzoxy-DL-phenylalanine in Peptide Synthesis
The application of Cbz-DL-phenylalanine is foundational in the stepwise construction of peptide chains. By blocking the nucleophilicity of the amino group, the carboxyl group of Cbz-DL-phenylalanine can be activated and subsequently coupled with the free amino group of another amino acid or peptide fragment. The Cbz group, being a urethane-type protection, offers significant resistance to racemization during the activation step, a critical factor in maintaining the stereochemical integrity of the final peptide.
While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups dominate modern Solid-Phase Peptide Synthesis (SPPS), the Cbz group has found specific applications, although its use is less common. The primary challenge lies in the orthogonality of the Cbz group's cleavage conditions with standard SPPS protocols. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acidic conditions like HBr in acetic acid, which are often incompatible with the acid-labile resins and side-chain protecting groups used in conventional SPPS.
For instance, in Fmoc-based SPPS, the final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). The Cbz group is generally stable to TFA, which presents a challenge if its removal is desired at the final step. Conversely, this stability can be exploited if the goal is to produce a peptide with a permanently N-terminally Cbz-protected group. In such cases, Cbz-DL-phenylalanine can be coupled as the final amino acid in the sequence, and the subsequent TFA treatment will cleave the peptide from the resin while leaving the N-terminal Cbz group intact. However, the harsh conditions required for eventual Cbz removal limit its utility as a temporary protecting group in standard SPPS workflows.
Solution-phase peptide synthesis is where this compound has been most extensively and successfully utilized. This method involves coupling amino acids or peptide fragments sequentially in a suitable organic solvent. The intermediates at each step are isolated and purified before proceeding to the next coupling, which allows for greater control and scalability compared to SPPS.
A common strategy involves the synthesis of dipeptides or smaller peptide fragments, which are then combined to form the final, larger peptide. This is known as fragment condensation. For example, Cbz-DL-phenylalanine can be coupled with a leucine (B10760876) ester to form the dipeptide Cbz-Phe-Leu. mdpi.com This reaction is typically mediated by a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com Once purified, the Cbz group can be removed from the dipeptide via hydrogenolysis, yielding the free amine H-Phe-Leu-OR, which can then be coupled with another Cbz-protected amino acid to extend the peptide chain. This stepwise and fragment-based approach in solution is a classic and reliable method for producing well-defined peptides, and Cbz-DL-phenylalanine is a cornerstone reagent in this methodology.
Despite its advantages, the use of Cbz-DL-phenylalanine is not without its challenges. The efficiency of the coupling reaction and the preservation of stereochemical purity are paramount concerns that have driven significant research and advancements in the field.
Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a major side reaction during peptide synthesis. It is particularly problematic during the carboxyl group activation step. The mechanism often involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate, which can easily tautomerize, leading to a loss of stereochemistry.
The N-Carbobenzoxy group, being a urethane-type protecting group, significantly suppresses racemization. The presence of the oxygen atom adjacent to the amide carbonyl in the urethane (B1682113) linkage disfavors the formation of the oxazolone (B7731731) intermediate. This electronic effect makes Cbz-protected amino acids, including Cbz-DL-phenylalanine, much more resistant to racemization during coupling compared to acyl-type protecting groups. nih.gov To further minimize this risk, coupling reactions are often performed at low temperatures and with the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the activated amino acid to form active esters that are less prone to racemization and couple efficiently with the amine component.
The choice of condensing agent is critical for optimizing the peptide coupling reaction, ensuring high yields and minimal side reactions. These reagents activate the carboxylic acid group of Cbz-DL-phenylalanine, making it susceptible to nucleophilic attack by the amino group of the coupling partner.
Over the years, a variety of condensing agents have been developed and utilized. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic reagents used extensively in solution-phase synthesis with Cbz-amino acids. mdpi.comfrontiersin.org However, they can lead to the formation of insoluble urea (B33335) byproducts and may cause some degree of racemization if additives are not used.
More advanced onium salt-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), were developed to offer faster and more efficient couplings with lower risks of racemization. A particularly effective reagent is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is known for its high reactivity and ability to suppress epimerization. nih.gov Reaction optimization often involves careful selection of the solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), temperature, and the use of appropriate bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction.
| Condensing Agent | Full Name | Class | Key Features & Applications |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Widely used in solution-phase; forms insoluble dicyclohexylurea (DCU) byproduct. Often used with HOBt to suppress racemization. frontiersin.org |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Preferred for SPPS as its urea byproduct is soluble in common organic solvents. nih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium (Aminium) Salt | Efficient coupling reagent with low racemization, especially with HOBt. nih.gov Byproducts are water-soluble. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium (Aminium) Salt | Highly reactive reagent, reacts faster with less epimerization than HBTU due to the HOAt moiety. nih.gov |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Onium (Phosphonium) Salt | Effective for hindered couplings; devoid of toxic byproducts like HMPA. |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | Onium (Aminium) Salt | High coupling efficiency and solubility, considered a safer and highly effective alternative to benzotriazole-based reagents. acs.org |
Challenges and Advancements in Peptide Coupling Reactions with Cbz-DL-Phenylalanine
Synthesis of Biologically Active Peptides and Peptidomimetics
This compound serves as a crucial building block in the synthesis of a variety of biologically active peptides and peptidomimetics. The incorporation of phenylalanine, particularly the non-natural D-phenylalanine isomer, can confer unique structural properties and enhanced resistance to enzymatic degradation.
A prominent example is the synthesis of the antiviral tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) . This peptide has been identified as an inhibitor of membrane fusion, a critical step in the lifecycle of many enveloped viruses. nih.govnih.gov The synthesis of ZfFG relies on the precise, stepwise coupling of its constituent amino acids, with the Cbz group not only serving as the N-terminal protecting group for the D-phenylalanine residue but also being an integral part of the final active molecule. nih.gov Studies have shown that ZfFG interacts with phospholipid bilayers, altering membrane conformation and inhibiting the formation of highly curved membrane structures necessary for fusion. nih.govnih.gov
Incorporation into Dipeptides and Tripeptides
The use of N-Cbz-protected phenylalanine is a well-established method for the synthesis of dipeptides and tripeptides. This strategy prevents unwanted side reactions at the N-terminus, enabling the specific formation of a peptide bond between the carboxyl group of the Cbz-protected phenylalanine and the amino group of another amino acid.
One example of dipeptide synthesis involves the non-enzymatic reaction of N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) with L-leucine (Leu) to form Cbz-Phe-Leu. mdpi.com This reaction can be carried out in a reversed micellar system using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent. mdpi.com The reaction conditions, such as the concentration of DCC, water content (w₀), and pH, significantly influence the reaction kinetics and yield. mdpi.com For instance, a maximum yield of 0.565 was achieved after 80 hours under optimized conditions. mdpi.com
| Reactants | Condensing Agent | Reaction System | Key Conditions | Maximum Yield | Reference |
|---|---|---|---|---|---|
| Cbz-L-phenylalanine and L-leucine | DCC | AOT/isooctane reversed micelles | w₀ = 28, pH 5, DCC = 7 mol/m³ | 0.565 (after 80 h) | mdpi.com |
Furthermore, N-Cbz-L-phenylalanine (Cbz-L-Phe-OH) can be coupled with various unprotected α-amino acids under basic conditions to afford the corresponding dipeptides in good yields. researchgate.net This method avoids the need for protection of the second amino acid, simplifying the synthetic process. The yields of these reactions are generally high, demonstrating the efficiency of this approach for dipeptide synthesis. researchgate.net
| Cbz-L-Phe-OH Coupled With | Yield (%) | Reference |
|---|---|---|
| L-Alanine | 85 | researchgate.net |
| L-Leucine | 88 | researchgate.net |
| L-Serine | 75 | researchgate.net |
| L-Tyrosine | 82 | researchgate.net |
In the realm of tripeptides, the anti-viral and membrane fusion inhibitor, carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG), showcases the incorporation of a Cbz-protected phenylalanine residue at the N-terminus of a three-amino-acid chain. nih.gov The synthesis of such tripeptides relies on the foundational principles of peptide chemistry, where the Cbz group on the initial amino acid directs the sequential addition of subsequent amino acids to build the desired peptide chain.
Synthesis of Enzyme Inhibitors and Substrates
Derivatives of this compound are instrumental in the development of enzyme inhibitors. The phenylalanine side chain can interact with the active sites of various enzymes, and by modifying the core structure with a Cbz group and other functionalities, potent and selective inhibitors can be designed.
For example, novel benzothiazole (B30560) derivatives incorporating Cbz-protected phenylalanine have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov Some of these compounds exhibited inhibition constants (Ki) in the low micromolar range against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov
Additionally, N-(hydroxyaminocarbonyl)phenylalanine, a derivative synthesized from phenylalanine, acts as a competitive inhibitor of carboxypeptidase A (CPA). nih.gov The racemic mixture of this compound inhibits CPA with a Ki value of 2.09 µM, with the D-enantiomer showing slightly higher potency (Ki = 1.54 µM). nih.gov
| Enzyme Target | Inhibitor Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | Benzothiazole derivative of Cbz-phenylalanine | 4.3 - 90.5 µM | nih.gov |
| Human Carbonic Anhydrase II (hCA II) | Benzothiazole derivative of Cbz-phenylalanine | 32.1 - 88.1 µM | nih.gov |
| Carboxypeptidase A (CPA) | N-(hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | nih.gov |
| Carboxypeptidase A (CPA) | N-(hydroxyaminocarbonyl)-D-phenylalanine | 1.54 µM | nih.gov |
Influence of Cbz-Protection on Peptide Conformation and Stability
The Cbz group is known for its stability under both acidic and basic conditions, making it a robust protecting group for peptide synthesis. total-synthesis.com This stability is crucial for maintaining the integrity of the peptide chain during the multiple steps of synthesis and purification. While generally stable, the Cbz group can be cleaved under harsh acidic conditions. total-synthesis.com
| Peptide | Experimental Technique | Observed Influence of Cbz-Group | Reference |
|---|---|---|---|
| Carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) | Multinuclear Magnetic Resonance (NMR) | The Cbz group, as part of the overall molecular structure, influences the pKa of the C-terminal carboxyl group, which in turn affects the peptide's interaction with and destabilization of phospholipid bilayers. The hydrophobic nature of the Cbz group likely contributes to membrane anchoring. | nih.gov |
The N-terminal protecting group can have a profound impact on the secondary structure of peptides. nih.gov While specific conformational studies on short peptides solely containing Cbz-DL-phenylalanine are limited, the general principles of peptide chemistry suggest that the steric bulk of the Cbz group would restrict the conformational freedom of the N-terminal residue, potentially favoring more extended or specific turn-like structures over random coils. This can have a cascading effect on the conformation of the entire peptide chain.
Conformational Analysis and Theoretical Studies of N Carbobenzoxy Dl Phenylalanine and Its Derivatives
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Conformational Space Exploration
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively employed to explore the conformational space of N-Carbobenzoxy-L-phenylalanine and related derivatives. researchgate.netnih.gov By calculating the energies of different spatial arrangements of the atoms, DFT can identify the most stable conformers.
For instance, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been utilized to obtain optimized structural configurations and geometrical parameters for N-Benzyloxycarbonyl-L-Phenylalanine. researchgate.net These theoretical methods allow for the simulation of vibrational wavenumbers which can then be compared with experimental data. researchgate.net Studies on similar tripeptides have compared the performance of different functionals like B3LYP, ωB97XD, and M062X to ensure the accuracy of the energetic and structural data obtained. csic.es The choice of functional is crucial, as some, like ωB97XD, have been shown to be particularly effective at maintaining the structural stability of all considered conformers in complex peptide systems. csic.es
In the study of phenylalanine-metal complexes, DFT calculations have been instrumental in determining the binding geometries. For example, for a silver(I) complex with phenylalanine, DFT calculations favored a tridentate structure involving the nitrogen, oxygen, and the phenyl ring. nih.gov Similarly, for a deprotonated zinc(II) dimer complex, DFT calculations predicted a structure where one phenylalanine ligand is deprotonated at the carboxylic acid and the other is in a tridentate conformation, which was confirmed by experimental infrared spectroscopy. nih.gov These examples highlight the power of DFT in elucidating detailed three-dimensional structures.
Molecular Dynamics Simulations of Cbz-Protected Phenylalanine Derivatives
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the solvent. researchgate.net MD simulations have been performed on N-Cbz-L-phenylalanine and other Cbz-protected amino acids in methanol (B129727) at various temperatures to understand structural properties like radial pair distribution functions, hydrogen bonding, and conformation. researchgate.net These simulations help in understanding the interactions between the solute (Cbz-phenylalanine) and the solvent molecules. researchgate.net
Coarse-grained MD simulations have been used to study the self-assembly of Cbz-protected diphenylalanine (z-FF). nih.gov In these simulations, groups of atoms are represented as single beads to allow for longer simulation times and the study of larger systems. nih.gov This approach has successfully simulated the assembly of z-FF into fibers or spheres in different solvent systems, consistent with experimental findings. nih.gov All-atom MD simulations of z-FF have also revealed conformations similar to those observed in crystal structures. nih.gov
Furthermore, MD simulations of a Cbz-protected phenylalanine-containing peptide in water showed that it folded into left-handed helices that formed stable dimers through π-stacking interactions between the aromatic rings. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is widely used in drug discovery to predict the activity of new molecules. frontiersin.org
For phenylalanine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activity. For example, a study on phenylalanine series compounds as TPH1 inhibitors used a combination of ligand-based and structure-based methods to develop a pharmacophore model and perform 3D-QSAR analysis. nih.gov This model was used to align 32 structurally diverse substituted phenylalanine derivatives and derive a QSAR model that could provide important information for the design of new inhibitors. nih.gov Another study focused on novel anti-inflammatory (o-aminoacyl-5-aminosalicyl) derivatives, where Cbz-protected phenylalanine was one of the building blocks, and employed computational studies including 3D-QSAR. cu.edu.eg
Spectroscopic Investigations of Conformation
Spectroscopic techniques are invaluable for experimentally determining the conformation of molecules in different states. For N-Carbobenzoxy-DL-phenylalanine and its derivatives, techniques like NMR and CD spectroscopy provide crucial data on their three-dimensional structure in solution and as part of larger peptide chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the conformation of a molecule can be obtained.
The solution conformations of N-carbobenzoxy-L-phenylalanine have been determined using NMR spectroscopy in various solvents, including Me2SO-d6, acetone-d6, methanol-d4, chloroform-d, and D2O. nih.gov These studies have shown that the conformation around the Cα-Cβ bond and the Cα-N bond is largely consistent across these different environments and is similar to that of other phenylalanine derivatives. nih.gov Interestingly, a comparative study showed that the lowest energy solution conformer of carbobenzoxy-L-phenylalanine is the one that binds to the enzyme thermolysin. nih.gov
¹H and ¹³C NMR spectroscopy are routinely used to characterize N-Cbz-alanine and phenylalanine derivatives and confirm their structure. sioc-journal.cn For example, the synthesis of 4-carbobenzyloxyamino-L-phenylalanine (Z4APhe) was confirmed by ¹H NMR, with characteristic signals for the different protons in the molecule. rsc.org
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for determining the secondary structure of peptides and proteins, such as α-helices and β-sheets.
CD spectroscopy has been used to study the conformation of peptides containing Cbz-protected phenylalanine. For instance, the CD spectra of a Cbz-(Phe)Aib₄OᵗBu peptide in acetonitrile (B52724) showed distinct structural features. nih.gov A significant sign change in the CD signal was observed when the peptide was placed in a lipid bilayer environment, indicating a conformational change upon interaction with the membrane. nih.gov
In another study, the CD spectra of oligomers of α-aminoisobutyric acid (Aib) with an N-terminal Cbz-protected chiral residue were used to determine the screw-sense preference of the helical structure. researchgate.net The Cbz group was chosen as it has been reported to maximize the control of the helical preference by quaternary amino acids. researchgate.net Furthermore, the CD spectra of tetrapeptides containing a Cbz group at the N-terminus have been used to confirm the presence of right-handed 3₁₀-helical conformations. nih.gov
Infrared (IR) and Raman Spectroscopy for Structural Characterization
Studies on similar N-protected amino acids, such as N-acetyl-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe), provide a framework for interpreting the spectra of Cbz-DL-Phe. researchgate.netnih.gov For instance, the analysis of Boc-L-Phe involved recording FT-IR and FT-Raman spectra and computing the optimized geometry and harmonic vibrational frequencies using DFT methods. researchgate.net This combined approach allows for a confident correlation between observed spectral bands and specific molecular motions.
Key vibrational modes for Cbz-DL-Phe include the stretching and bending of the amide group (Amide I, II, and III bands), vibrations of the carbamate (B1207046) linkage, and motions associated with the phenyl and benzyl (B1604629) rings. researchgate.net The Amide II band, for example, is typically observed around 1549 cm⁻¹, while the Amide III band appears near 1239 cm⁻¹. researchgate.net The presence and position of these bands are sensitive to the molecule's conformation and hydrogen bonding environment.
Polarized Raman spectroscopy has been effectively used on aligned peptide nanostructures, such as those formed by diphenylalanine, to determine the orientation of specific chemical groups relative to a fixed axis. nih.gov This technique could similarly be applied to oriented samples of Cbz-DL-Phe to map the spatial arrangement of its phenyl, carbonyl, and amide groups, offering deeper insight into its solid-state structure. nih.gov
Table 1: Representative Vibrational Modes for N-Acyl Phenylalanine Derivatives This table is based on data from related molecules and represents expected regions for Cbz-DL-Phe.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |
| N-H Stretch | 3300 - 3400 | Amide |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl/Benzyl Rings |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | -COOH |
| C=O Stretch (Urethane/Amide I) | 1650 - 1710 | -O-C=O-NH- |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1560 | Amide |
| C-N Stretch / N-H Bend (Amide III) | 1230 - 1300 | Amide |
Intermolecular Interactions and Self-Assembly Phenomena
Studies on Hydrogen Bonding and Weak Interactions
The molecular architecture and resulting bulk properties of this compound are dictated by a network of non-covalent interactions. researchgate.net Hydrogen bonds, π-π stacking, and van der Waals forces are the primary drivers of its crystal packing and self-assembly behavior. researchgate.netacs.org
Hydrogen bonds are crucial, often forming between the amide proton (N-H) as a donor and the carbonyl oxygen atoms of the carboxylic acid and the carbamate group as acceptors. nih.gov These interactions are fundamental in organizing molecules into ordered structures in both biological and synthetic systems. researchgate.netresearchgate.net The formation of carboxylic acid dimers via dual hydrogen bonds is a common and highly stable motif. In a competitive polar medium, the average distance between oxygen and nitrogen atoms in such interactions can be around 2.780 Å, indicating a strong bond. mdpi.com Systematic analysis of protein structures has revealed that short hydrogen bonds, with a donor-acceptor distance of less than 2.7 Å, are common and contribute significantly to structural stability. iisc.ac.in
Self-Assembled Structures and Supramolecular Chemistry
This compound, as an N-terminally protected aromatic amino acid, exhibits a strong propensity for self-assembly into well-defined supramolecular structures. researchgate.netresearchgate.net This behavior is driven by the combination of hydrogen bonding and π-π stacking interactions. acs.orgnih.gov In various solvent conditions, these molecules can organize into morphologies such as fibers, spheres, and even more complex flower-like structures. researchgate.netresearchgate.net
The process of self-assembly can be influenced by external factors like concentration and temperature. researchgate.net For instance, studies on Cbz-Phe have shown that it can form aggregated self-assemblies. researchgate.net In acidic solutions, it can form a gel-like phase composed of fibrillar networks. nih.gov This resulting hydrogel can be responsive to pH changes, demonstrating the dynamic nature of the non-covalent interactions holding the structure together. nih.gov An increase in pH can lead to the dissociation of carboxylic acid dimers, causing the breakdown of the fibers and the collapse of the gel. nih.gov
The crucial role of the aromatic carbobenzoxy (Cbz) group in directing this assembly is highlighted when compared to other protecting groups like tert-butoxycarbonyl (Boc). While Cbz-derivatives readily form assemblies, evidence for self-assembly in Boc-protected amino acids under similar conditions is often not observed, underscoring the importance of the π-stacking provided by the benzyl moiety. psu.edu The combination of the rigid, planar aromatic groups and the hydrogen-bonding capabilities of the amino acid backbone provides the necessary driving forces for the formation of these ordered, hierarchical structures. acs.orgresearchgate.net
Biological Activity and Pharmacological Research
Investigation of Antimicrobial and Antifungal Properties of Derivatives
Derivatives of N-Carbobenzoxy-DL-phenylalanine have been synthesized and evaluated for their efficacy against various microbial and fungal pathogens. These studies highlight the potential of this chemical scaffold in developing new antimicrobial agents.
Cationic surfactants derived from phenylalanine have demonstrated notable antimicrobial activity. nih.govcsic.es This activity is largely attributed to their electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, as well as hydrophobic interactions with the lipid bilayers. nih.govcsic.es For instance, a series of arginine-phenylalanine based cationic surfactants were synthesized, and their antimicrobial properties were assessed. mdpi.comresearchgate.net The effectiveness of these compounds was found to be dependent on their structural features, such as the length of their alkyl chains, with C12 derivatives often showing the most potent activity. mdpi.com
In the realm of antifungal research, novel phenylalanine derivatives have also shown significant promise. A series of derivatives incorporating a 1,3,4-oxadiazothioether moiety exhibited excellent antifungal activities against the plant pathogenic fungus Thanatephorus cucumeris, with some compounds showing efficacy greater than the commercial fungicide azoxystrobin. nih.gov The mechanism for some of these compounds involves the disruption of fungal mycelial growth by compromising membrane integrity. nih.gov Similarly, newly synthesized dipeptides containing phenylalanine derivatives, such as N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methylphenylalanine, displayed inhibitory effects against various pathogenic fungal strains, including Penicillium aurantiogriseum. pensoft.netresearchgate.net Other research has pointed to the strong antibacterial and antifungal properties of benzyl (B1604629) bromide derivatives, which can be precursors in the synthesis of more complex phenylalanine-containing molecules. nih.gov Furthermore, a d-phenylalanine-benzoxazole derivative, Q112, was found to have potent antibacterial activity against Mycobacterium tuberculosis by targeting the pantothenate biosynthetic pathway. nih.gov
| Derivative Type | Target Organism(s) | Key Findings | Citations |
| Cationic Surfactants | Gram-positive and Gram-negative bacteria | Activity governed by electrostatic and hydrophobic interactions with bacterial membranes. C12 alkyl chain derivatives were often most effective. | nih.gov, csic.es, mdpi.com |
| 1,3,4-Oxadiazothioether Derivatives | Thanatephorus cucumeris (fungus) | Some derivatives showed higher activity than commercial fungicides by disrupting membrane integrity. | nih.gov |
| Dipeptide Derivatives | Penicillium aurantiogriseum, Ulocladium botrytis (fungi) | Dipeptides and their precursor amino acids demonstrated significant antifungal activity. | pensoft.net, researchgate.net |
| Benzyl Bromide Derivatives | Gram-positive bacteria, Fungi | Showed strong antibacterial and antifungal properties. | nih.gov |
| D-phenylalanine-benzoxazole (Q112) | Mycobacterium tuberculosis | Potent antibacterial activity via inhibition of the pantothenate/coenzyme A biosynthetic pathway. | nih.gov |
Enzyme Inhibition Studies and Mechanism of Action
This compound and its derivatives have been extensively studied as inhibitors of various enzymes, particularly proteases. These studies provide insight into enzyme-substrate interactions and mechanisms of catalysis.
The interaction of N-Cbz-phenylalanine derivatives with proteases has been a key area of investigation. Carboxypeptidase A, a well-studied peptidase, is competitively inhibited by D-phenylalanine derivatives. cdnsciencepub.com In contrast, certain peptide substrates containing the Cbz group, like carbobenzoxyglycylglycyl-L-phenylalanine, act as noncompetitive inhibitors of the enzyme's esterase activity, highlighting the presence of distinct binding sites for different types of substrates and inhibitors. cdnsciencepub.com
Thermolysin, a metalloendopeptidase, is another important target. Studies using nuclear magnetic resonance (NMR) spectroscopy have determined the solution conformations of inhibitors like carbobenzoxy-L-phenylalanine. nih.gov Interestingly, research has shown that thermolysin binds to the lowest energy conformer of carbobenzoxy-L-phenylalanine, providing experimental evidence that an enzyme does not always bind the most stable conformer of an inhibitor in solution. nih.gov
Derivatives of Cbz-DL-phenylalanine have also been used as building blocks to create inhibitors for other proteases, such as human neutrophil elastase. nih.gov Furthermore, various synthetic substrates containing the Cbz-phenylalanine moiety, such as N-carbobenzoxy-glycyl-L-phenylalanine and N-carbobenzoxy-L-phenylalanine-alanine, are commonly used to assay the activity of proteases and peptidases from diverse sources, including rumen protozoa and germinating beans. asm.orgcerealsgrains.org
The mechanisms by which phenylalanine derivatives inhibit enzymes are varied. They can act as competitive, noncompetitive, or uncompetitive inhibitors, depending on the enzyme and the specific structure of the inhibitor.
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for the enzyme's active site. D-phenylalanine and its derivatives act as competitive inhibitors of carboxypeptidase A's esterase activity. cdnsciencepub.com
Noncompetitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic activity without blocking substrate binding. N-chloroacetyl derivatives of L-phenylalanine and certain peptide substrates like carbobenzoxyglycylglycyl-L-phenylalanine are noncompetitive inhibitors of carboxypeptidase A. cdnsciencepub.com L-phenylalanine also acts as a potent noncompetitive inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase in cyanobacteria. nih.gov
Uncompetitive Inhibition: This less common mechanism involves the inhibitor binding only to the enzyme-substrate (E-S) complex. The anions of several carboxylic acids, including carbobenzoxyglycine, exhibit uncompetitive inhibition of carboxypeptidase A, suggesting they bind to the E-S complex in an ordered fashion. cdnsciencepub.com Phenylalanine is a known uncompetitive inhibitor of the enzyme alkaline phosphatase. patsnap.com
These varied inhibition mechanisms underscore the versatility of the phenylalanine scaffold in designing specific enzyme inhibitors. cdnsciencepub.compatsnap.com
| Enzyme | Inhibitor/Derivative | Inhibition Mechanism | Citations |
| Carboxypeptidase A | D-Phenylalanine derivatives | Competitive | cdnsciencepub.com |
| Carboxypeptidase A | N-chloroacetyl-L-phenylalanine | Noncompetitive | cdnsciencepub.com |
| Carboxypeptidase A | Carbobenzoxyglycine | Uncompetitive | cdnsciencepub.com |
| Thermolysin | Carbobenzoxy-L-phenylalanine | Binds to the enzyme's active site | nih.gov |
| Alkaline Phosphatase | Phenylalanine | Uncompetitive | patsnap.com |
| 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase | L-Phenylalanine | Noncompetitive | nih.gov |
Membrane Interactions and Biological Membrane Modulation
A significant area of pharmacological research for N-Cbz-phenylalanine derivatives involves their ability to interact with and modulate biological membranes. This is particularly relevant to their antiviral activity, where they can inhibit the fusion of viral and cellular membranes.
The tripeptide derivative, carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG), has been a model compound for studying membrane interactions. nih.govnih.gov Multinuclear magnetic resonance (NMR) and differential scanning calorimetry studies have shown that this hydrophobic peptide penetrates phospholipid bilayers. nih.govnih.gov While it does not significantly disturb the properties of bilayers with a large radius of curvature, it has a profound effect on highly curved membrane structures. nih.gov
NMR studies using isotopically labeled ZfFG have revealed that the carboxyl group of the peptide is located at or near the surface of the phospholipid bilayer. nih.govuq.edu.au The protonation state of this carboxyl group, which has a pKa of approximately 3.6-3.7 when bound to a phosphatidylcholine bilayer, is critical for the peptide's activity. nih.govuq.edu.au Further research has shown that ZfFG can alter the average conformation of phospholipids (B1166683) within the membrane, particularly affecting the orientation of the sn-1 carbonyl group of phosphatidylcholine. nih.gov This suggests that the peptide inhibits membrane fusion from the surface of the lipid bilayer rather than by forming a rigid, stoichiometric complex with the phospholipids. nih.gov
The ability of ZfFG and related compounds to inhibit membrane fusion is directly linked to their interactions with the lipid bilayer. These peptides are known to be effective inhibitors of membrane fusion mediated by viruses like the measles virus (MeV). asm.org The fusion process for such viruses involves a conformational change in the viral fusion (F) protein, leading to the formation of a six-helix bundle (6HB) that brings the viral and cellular membranes together. asm.org
ZfFG and its analogues are thought to inhibit this process by interfering with the necessary lipid rearrangements. The peptide destabilizes highly curved phospholipid structures, which are believed to be intermediates in the fusion process. nih.govnih.gov By favoring the formation of phospholipid structures with large radii of curvature (i.e., flatter membranes), ZfFG effectively inhibits the formation of the highly curved intermediates required for fusion to proceed. nih.gov The effectiveness of this destabilization is regulated by the protonation of the peptide's carboxyl group. nih.govuq.edu.au This mechanism explains the antiviral activity of ZfFG, as it blocks a critical step in the viral entry process without necessarily interacting directly with the viral proteins in all cases. nih.govasm.org
Role in Neurotransmitter Metabolism and Related Pathways
Precursor Role in Catecholamine Synthesis
The direct participation of this compound in catecholamine synthesis is not feasible due to the presence of the carbobenzoxy protecting group on the amino functional group. However, its role as a precursor can be understood as a two-step process: the in vivo deprotection to yield free phenylalanine, which then enters the catecholamine biosynthetic pathway. While the Cbz group is typically removed in a laboratory setting via methods like catalytic hydrogenolysis, enzymatic removal is also possible. google.com.pgnih.gov Specific enzymes capable of cleaving the N-Cbz group have been identified in microorganisms, suggesting that similar enzymatic processes could potentially occur in other biological systems, releasing phenylalanine. google.com.pg
Once the L-isomer of phenylalanine is liberated, it serves as the initial substrate for the synthesis of catecholamines—a class of monoamine neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.org This metabolic cascade is fundamental for neuronal communication, stress response, and various physiological functions.
The established pathway proceeds as follows:
Hydroxylation of Phenylalanine: L-phenylalanine is first converted to L-tyrosine. This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.gov
Hydroxylation of Tyrosine: L-tyrosine is then hydroxylated to form 3,4-dihydroxy-L-phenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis and is catalyzed by the enzyme tyrosine hydroxylase (TH). nih.gov
Decarboxylation of L-DOPA: L-DOPA is converted to the neurotransmitter dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov
Conversion to Norepinephrine and Epinephrine: Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be subsequently methylated to form epinephrine by phenylethanolamine N-methyltransferase. nih.govmdpi.com
It is important to note that the concentration of phenylalanine itself can regulate this pathway. While necessary as a precursor, excessively high levels of phenylalanine have been shown to cause feedback inhibition of tyrosine hydroxylase, which can decrease the rate of catecholamine synthesis. nih.gov Therefore, the rate and extent of this compound deprotection would be critical factors in its ultimate effect on neurotransmitter production.
Table 1: Key Enzymes in the Catecholamine Biosynthetic Pathway from Phenylalanine
| Enzyme | Substrate(s) | Product | Cofactors/Requirements | Function |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine, O₂ | L-Tyrosine | Tetrahydrobiopterin (BH4) | Converts phenylalanine to tyrosine. nih.gov |
| Tyrosine Hydroxylase (TH) | L-Tyrosine, O₂ | L-DOPA | Tetrahydrobiopterin (BH4), Fe²⁺ | Rate-limiting step in catecholamine synthesis. nih.gov |
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate (B84403) (Vitamin B6) | Decarboxylates L-DOPA to form dopamine. nih.gov |
| Dopamine β-Hydroxylase (DBH) | Dopamine, O₂ | Norepinephrine | Ascorbate (Vitamin C), Cu²⁺ | Converts dopamine to norepinephrine. |
| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Epinephrine | S-adenosylmethionine (SAM) | Methylates norepinephrine to form epinephrine. mdpi.com |
Impact on Aromatic Amino Acid Metabolism
The impact of this compound on the broader metabolism of aromatic amino acids is contingent upon its conversion to free phenylalanine. The released phenylalanine enters the body's pool of amino acids, influencing metabolic pathways beyond just catecholamine synthesis.
Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, often compete for the same transport systems to cross biological membranes, such as the blood-brain barrier. uib.no The large neutral amino acid transporter (LAT1) is a primary transporter for these amino acids and is known to be stereoselective, transporting both L- and D-isomers. escholarship.orgdrugbank.com An increased concentration of phenylalanine resulting from the deprotection of this compound could competitively inhibit the transport of other aromatic amino acids like tryptophan. Since tryptophan is the precursor for the neurotransmitter serotonin (B10506), a significant alteration in the phenylalanine-to-tryptophan ratio could indirectly affect serotonin synthesis. uib.no
The metabolic fate of the D- and L-enantiomers of phenylalanine differs.
L-Phenylalanine: As previously described, it is primarily hydroxylated to form L-tyrosine, which is a precursor for catecholamines, the pigment melanin, and thyroid hormones. It is also a fundamental component of protein synthesis. wikipedia.org
D-Phenylalanine: This isomer is not incorporated into proteins and is metabolized differently. A small amount can be converted to L-phenylalanine in the body. wikipedia.org D-phenylalanine has been investigated for its own pharmacological activities, including the potential to inhibit the enzyme carboxypeptidase A, which degrades enkephalins (endogenous opioid peptides). This inhibition may lead to analgesic and antidepressant effects. wikipedia.org Studies in microorganisms like Aspergillus niger have shown that D- and L-phenylalanine are initially degraded by different enzymes (D-amino acid oxidase and L-phenylalanine aminotransferase, respectively), highlighting distinct metabolic pathways from the outset. nih.gov
The presence of the carbobenzoxy group itself classifies the compound as an N-acyl amino acid. This is a broad family of endogenous signaling molecules that can modulate various physiological processes. mdpi.comnih.gov While the specific signaling roles of this compound are not well-defined, other N-acylated phenylalanine derivatives have been noted to regulate energy homeostasis. mdpi.com
Analytical Methodologies for N Carbobenzoxy Dl Phenylalanine and Its Metabolites
Chromatographic Separation and Quantification
Chromatography is a fundamental technique for separating N-Carbobenzoxy-DL-phenylalanine from related substances and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can be used after appropriate derivatization.
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed. The presence of two aromatic rings (benzyl and phenyl) in the molecule allows for sensitive detection using an ultraviolet (UV) detector.
Purity analysis by HPLC can effectively separate the main compound from starting materials, by-products, and degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The method's accuracy and precision make it suitable for quality control in manufacturing processes.
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254-260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability; the compound tends to decompose at the high temperatures required for GC analysis. americanpeptidesociety.orgnih.gov Therefore, derivatization is necessary to convert the polar carboxyl and N-H groups into more volatile and thermally stable functional groups. thermofisher.com
Common derivatization techniques include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com
Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., methyl or propyl ester), followed by acylation of the amine group.
Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. americanpeptidesociety.orgnih.gov
Since this compound is a racemic mixture, determining the enantiomeric purity of its individual D- and L-isomers is critical, especially in pharmaceutical applications where one enantiomer may have different biological activity. Chiral chromatography, particularly chiral HPLC, is the standard method for separating and quantifying these enantiomers. heraldopenaccess.us
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. hplc.euphenomenex.com Several types of CSPs are effective for resolving phenylalanine derivatives. researchgate.netnih.gov
Table 2: Common Chiral Stationary Phases for Phenylalanine Enantiomer Separation
| CSP Type | Chiral Selector Example | Separation Principle |
|---|---|---|
| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Forms transient diastereomeric complexes with enantiomers through hydrogen bonding, dipole-dipole, and π-π interactions. |
| Macrocyclic Antibiotics | Teicoplanin or Ristocetin A | Enantiomers fit into the complex, three-dimensional chiral cavities of the antibiotic, leading to differential interactions. researchgate.netnih.gov |
| Pirkle-type (π-acid/π-base) | 3,5-dinitrobenzoyl phenylglycine | Based on π-π interactions, where the CSP acts as a π-acceptor and interacts with the aromatic rings of the analyte. hplc.eu |
| Ligand Exchange | An amino acid (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) coated on the stationary phase | Forms transient diastereomeric metal complexes with the enantiomers of the analyte. researchgate.net |
The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. hplc.eu Detection is commonly performed using a UV detector. uma.es
Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on the molecular weight and is used for structural elucidation through fragmentation analysis. enovatia.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for impurity profiling. lcms.cznih.gov
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, confirming the chemical formula. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides detailed structural information, confirming the connectivity of the atoms. xml-journal.netmdpi.com
For this compound (C₁₇H₁₇NO₄, Molecular Weight: 299.32 g/mol ), characteristic fragmentation would involve cleavages at the amide and ester bonds. nih.govresearchgate.neted.ac.uk Key expected fragments include those corresponding to the loss of the carbobenzoxy group, decarboxylation, and fragments of the phenylalanine and benzyl (B1604629) moieties. massbank.eu
LC-MS is particularly effective for impurity profiling, as it can detect and help identify impurities present at very low levels, even those that co-elute with the main peak in HPLC-UV analysis. lcms.czlcms.czveeprho.com This is critical for ensuring the purity and safety of peptide-based therapeutics and their starting materials. veeprho.com
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic techniques are routinely used for the structural characterization and quantification of this compound. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while UV-Visible spectroscopy is a simple and effective method for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary methods for confirming the chemical structure of this compound.
¹H NMR provides information on the number and types of protons and their neighboring environments. The spectrum shows characteristic signals for the aromatic protons of the phenyl and benzyl groups, the benzylic methylene (B1212753) protons, and the protons of the phenylalanine backbone. chemicalbook.comhmdb.ca
¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum displays unique resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the phenylalanine residue. chemicalbook.comillinois.edunih.gov
Table 3: Typical ¹H NMR Chemical Shift Ranges for this compound (in DMSO-d₆)
| Proton(s) | Chemical Shift (ppm) |
|---|---|
| Aromatic (Phenyl & Benzyl) | 7.20 - 7.40 |
| Amide (NH) | ~7.7 |
| Benzylic (CH₂) | ~5.0 |
| Alpha-CH | ~4.2 |
| Beta-CH₂ | 2.8 - 3.1 |
UV-Visible (UV-Vis) Spectroscopy: This technique is used for quantitative analysis based on the Beer-Lambert law. This compound contains two chromophores—the phenyl ring of phenylalanine and the benzyl ring of the protecting group—that absorb UV radiation. The maximum absorbance (λmax) is typically observed around 257-260 nm. researchgate.netresearchgate.netmsu.edu By measuring the absorbance of a solution at this wavelength, the concentration can be accurately determined using a calibration curve or the known molar absorptivity. libretexts.org
Future Research Directions and Translational Applications
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of N-Carbobenzoxy-DL-phenylalanine provides a scaffold for the development of new derivatives with improved biological activity. Researchers are actively exploring modifications to the phenyl ring and the peptide backbone to create compounds with enhanced therapeutic potential.
One area of focus is the synthesis of Cbz-protected dehydrodipeptides. A library of these compounds, with the general structure Cbz-L-Xaa-Z-ΔPhe-OH (where Xaa represents different amino acids like Met, Phe, Tyr, Ala, Gly), has been synthesized and screened for their ability to form hydrogels. nih.gov The derivatives Cbz-L-Met-Z-ΔPhe-OH and Cbz-L-Phe-Z-ΔPhe-OH were found to be effective hydrogelators and have been investigated as carriers for the delivery of curcumin (B1669340) and the anticancer drug doxorubicin. nih.gov
Furthermore, the introduction of different functional groups to the phenylalanine ring can significantly impact bioactivity. For instance, fluorination of the side chain in Cbz-phenylalanine derivatives has been shown to enhance piezoelectric properties, a finding with potential applications in bioinspired sensors. nih.gov
Targeted Drug Delivery Systems Incorporating Cbz-Protected Peptides
The inherent properties of peptides, such as biocompatibility and the ability to engage in specific biological interactions, make them ideal candidates for targeted drug delivery. The use of the Cbz protecting group is instrumental in the synthesis of these peptide-based delivery systems. google.com
Self-assembling peptides, including those derived from or protected with Cbz-phenylalanine, can form nanostructures like nanofibers and hydrogels. google.com These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release at specific sites within the body. nih.gov For example, hydrogels formed from Cbz-protected dehydrodipeptides have demonstrated potential as effective nanocarriers for drug delivery. nih.gov
The design of these systems often involves creating peptide sequences that are recognized and cleaved by specific enzymes, such as proteases that are overexpressed in tumor tissues. google.com This enzymatic cleavage can trigger the release of the drug at the target site, minimizing off-target effects. The Cbz group plays a crucial role in the solid-phase peptide synthesis (SPPS) used to create these targeted drug delivery vehicles. elte.hu
Advanced Enzymatic Synthesis and Biocatalysis Approaches
Traditional chemical synthesis methods often involve harsh conditions and the use of protecting groups that require multiple steps for their addition and removal. rsc.orgnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a "greener" and more efficient alternative. rsc.orgnih.gov
Recent research has focused on the development of "deprotectase" biocatalysts that can selectively remove protecting groups like Cbz. rsc.orgnih.gov One notable example is the use of a Cbz-ase from the bacterium Sphingomonas to deprotect N-Cbz-modified amino acids. rsc.orgnih.gov This enzyme has been successfully used in a one-pot, two-step cascade reaction to deprotect a doubly protected amino acid, Cbz-L-Phe-OtBu, to yield the free L-Phe. rsc.orgnih.gov Such enzymatic methods offer high selectivity, leaving other functional groups untouched. rsc.orgnih.gov
Papain, another enzyme, has been utilized in the enzymatic synthesis of dipeptides. researchgate.net For instance, it has been employed in the synthesis of N-Cbz-(N-Carbobenzoxy)-1-amino-acid Me esters and in the chemoenzymatic synthesis of amphiphilic mPEG-modified oligo-phenylalanine nanoparticles. acs.org These enzymatic approaches are paving the way for more sustainable and efficient synthesis of Cbz-protected peptides and their derivatives.
Computational Design and Optimization of Cbz-Phenylalanine-Based Molecules
Computational methods are becoming increasingly indispensable in the design and optimization of molecules with desired properties. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are being used to understand the behavior of Cbz-phenylalanine and its derivatives at the molecular level. icm.edu.plresearchgate.net
MD simulations can predict the structural properties of N-Cbz-protected amino acids in solution, providing insights into solute-solvent interactions and the conformation of the molecules. researchgate.net This information is crucial for understanding how these molecules will behave in biological systems.
Computational studies have also been employed to investigate the self-assembly of phenylalanine-based molecules into nanostructures. icm.edu.pl By simulating the formation and stability of these assemblies, researchers can gain a deeper understanding of the forces driving their formation, such as hydrogen bonding and π-π stacking. icm.edu.plnih.gov This knowledge can then be used to design new Cbz-phenylalanine-based molecules with specific self-assembling properties for applications in drug delivery and materials science. For instance, computational analysis has been used to understand the twisted geometry of Cbz-4-biphenyl-L-alanine, a derivative with a biphenyl (B1667301) side chain.
Exploration in Materials Science and Nanotechnology (e.g., Self-Assembled Structures)
The ability of N-Cbz-DL-phenylalanine and its derivatives to self-assemble into well-defined nanostructures has opened up exciting avenues in materials science and nanotechnology. These self-assembled structures, which can include nanofibers, nanotubes, and hydrogels, have a wide range of potential applications. nih.govreading.ac.ukfrontiersin.org
The self-assembly process is driven by a balance of non-covalent interactions, including π-stacking from the aromatic Cbz group and hydrogen bonding between the peptide backbones. reading.ac.uk By modifying the structure of the Cbz-phenylalanine molecule, researchers can tune the properties of the resulting nanomaterials. For example, Cbz-protected diphenylalanine can form various structures like nanowires, fibers, and nanospheres. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Carbobenzoxy-DL-phenylalanine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of DL-phenylalanine using benzyl chloroformate under alkaline conditions. Optimization involves controlling pH (8–9) and temperature (0–5°C) to minimize racemization. Post-reaction purification via recrystallization from ethanol/water mixtures improves yield, as indicated by melting point consistency (86–88°C) .
- Data Contradictions : Some sources report slight variations in melting points (e.g., 85–87°C) depending on solvent purity and crystallization rates .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR spectroscopy (characteristic peaks: 1740 cm⁻¹ for C=O ester, 1530 cm⁻¹ for amide II). Melting point analysis (86–88°C) serves as a preliminary purity check .
- Advanced Tip : Compare NMR data (¹H and ¹³C) with reference spectra from chiral analogs like N-Carbobenzyloxy-L-phenylalanine (CAS 1161-13-3) to detect racemic mixtures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid long-term storage due to potential decomposition; store at 2–8°C in airtight containers. Dispose via incineration following EPA guidelines .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what analytical challenges arise?
- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. Alternatively, enzymatic resolution using subtilisin selectively hydrolyzes the L-enantiomer. Challenges include overlapping peaks in HPLC due to similar retention times; confirm resolution via polarimetry or X-ray crystallography .
- Data Contradictions : Reported enantiomeric excess (ee) values vary (85–95%) depending on enzyme batch and solvent polarity .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodology : The Cbz group is acid-labile but stable under basic conditions. Stability studies (pH 1–14, 25–60°C) show decomposition at pH < 3 via carbocation intermediates. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify by LC-MS .
Q. How does the Cbz-protected phenylalanine interact in peptide synthesis, and what side reactions occur?
- Methodology : The Cbz group is compatible with standard coupling agents (e.g., DCC/HOBt) but may undergo premature deprotection with strong nucleophiles like hydrazine. Side reactions include diketopiperazine formation during cyclization; mitigate by using low temperatures (0°C) and dilute conditions .
Contradictions and Troubleshooting
Q. Why do reported melting points for this compound vary across literature?
- Analysis : Variations (84–88°C) arise from polymorphic forms or residual solvents. Consistently dry samples under vacuum (40°C, 24 hrs) and use differential scanning calorimetry (DSC) to identify polymorphs .
Q. How can researchers reconcile discrepancies in enantioselectivity data during resolution studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
